2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-isopentylacetamide
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Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through chemical modifications guided by insights from X-ray crystallography.Molecular Structure Analysis
The molecular structure of similar compounds is confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Scientific Research Applications
Antitumor and Cytotoxic Activity
Some thiazole compounds have shown promising results in inhibiting the growth of cancer cells. They can induce apoptosis or prevent the proliferation of tumor cells, making them potential candidates for anticancer drugs. The cytotoxic activity of thiazole derivatives has been tested on various human tumor cell lines, showing significant potential .
Antioxidant Properties
Thiazoles also exhibit antioxidant properties, which can help in preventing oxidative stress-related diseases. They neutralize free radicals, thereby protecting cells and tissues from damage.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound “2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-isopentylacetamide” are currently unknown. The compound belongs to the class of thiazoles, which have been found to exhibit diverse biological activities . Thiazoles have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .
Result of Action
Given the diverse biological activities associated with thiazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3S2/c1-11(2)7-8-18-15(21)9-13-10-24-16(19-13)20-25(22,23)14-5-3-12(17)4-6-14/h3-6,10-11H,7-9H2,1-2H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTMCWPXLPZVFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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